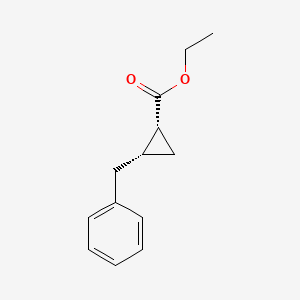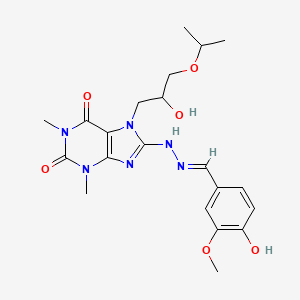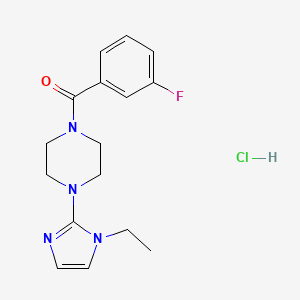
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide, also known as XAV939, is a small molecule inhibitor that has been widely used in scientific research. XAV939 was first discovered as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer progression. In recent years, XAV939 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and osteoporosis.
Aplicaciones Científicas De Investigación
Antitubercular Agents
The pyrazin-2-yl and imidazol-1-yl moieties in this compound make it a promising candidate for antitubercular drug development. Researchers have explored its potential as an antimycobacterial agent, aiming to combat tuberculosis (TB). The lipophilicity of the compound plays a significant role in its effectiveness against TB .
Cancer Therapy
The xanthene-9-carboxamide scaffold has been investigated for its anticancer properties. Researchers have explored derivatives of this compound as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β). These receptors play crucial roles in angiogenesis and tumor growth inhibition .
Mecanismo De Acción
Target of Action
Compounds with similar pyrrolopyrazine scaffolds have shown a wide range of biological activities .
Mode of Action
It is known that the compound interacts with its targets, but the specific changes resulting from this interaction are yet to be determined .
Biochemical Pathways
It is known that similar compounds have exhibited various biological activities, suggesting that multiple pathways could be affected .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide .
Propiedades
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c29-23(27-12-14-28-13-11-26-22(28)18-15-24-9-10-25-18)21-16-5-1-3-7-19(16)30-20-8-4-2-6-17(20)21/h1-11,13,15,21H,12,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNWZVBNHARYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CN=C4C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

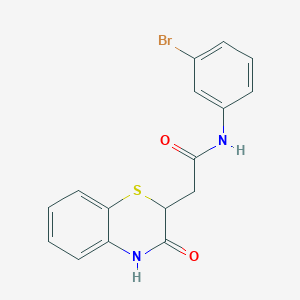
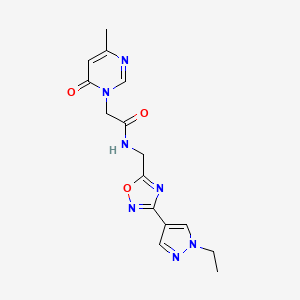

![2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2587523.png)
![[1-(2-Chloro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2587524.png)
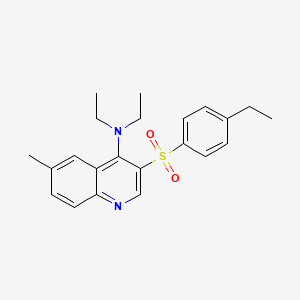
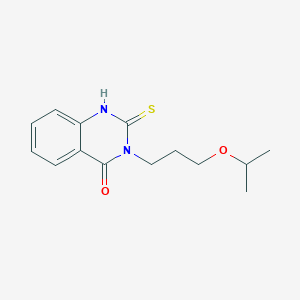
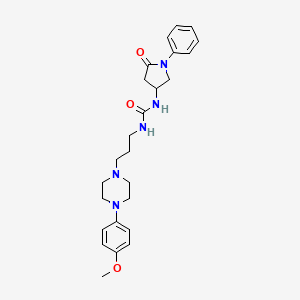
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2587530.png)
![3-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B2587536.png)
